molecular formula C17H19ClN2O4S B13362478 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B13362478
M. Wt: 382.9 g/mol
InChI Key: XKPLDZWTMJISIZ-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a benzamide group, and a chlorinated aromatic ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

2-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C17H19ClN2O4S/c1-3-8-24-15-9-11(2)13(18)10-16(15)25(22,23)20-14-7-5-4-6-12(14)17(19)21/h4-7,9-10,20H,3,8H2,1-2H3,(H2,19,21)

InChI Key

XKPLDZWTMJISIZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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